molecular formula C16H10Cl2N4O2S B12017933 2-[(E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid

2-[(E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid

Cat. No.: B12017933
M. Wt: 393.2 g/mol
InChI Key: JAMXTPQUDPHCFG-UFWORHAWSA-N
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Description

2-(((3-(2,4-DICHLORO-PH)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a triazole ring, dichlorophenyl group, and benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(2,4-DICHLORO-PH)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The dichlorophenyl group is then introduced via a substitution reaction, followed by the attachment of the benzoic acid moiety through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(((3-(2,4-DICHLORO-PH)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the dichlorophenyl ring.

Scientific Research Applications

2-(((3-(2,4-DICHLORO-PH)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(((3-(2,4-DICHLORO-PH)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID involves its interaction with specific molecular targets. The triazole ring and dichlorophenyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((3-(2,4-DICHLORO-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID
  • 4-(((3-(4-TERT-BUTYL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID
  • 2-(((3-(4-FLUORO-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)BENZOIC ACID

Uniqueness

2-(((3-(2,4-DICHLORO-PH)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID is unique due to the presence of the dichlorophenyl group and the sulfanyl group on the triazole ring. These functional groups confer specific chemical properties and biological activities that distinguish it from similar compounds. For example, the dichlorophenyl group enhances its binding affinity to certain enzymes, while the sulfanyl group provides additional sites for chemical modification.

Properties

Molecular Formula

C16H10Cl2N4O2S

Molecular Weight

393.2 g/mol

IUPAC Name

2-[(E)-[3-(2,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid

InChI

InChI=1S/C16H10Cl2N4O2S/c17-10-5-6-12(13(18)7-10)14-20-21-16(25)22(14)19-8-9-3-1-2-4-11(9)15(23)24/h1-8H,(H,21,25)(H,23,24)/b19-8+

InChI Key

JAMXTPQUDPHCFG-UFWORHAWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)C(=O)O

Origin of Product

United States

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